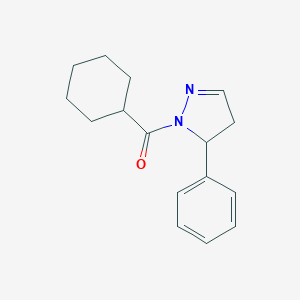

![molecular formula C15H13N2NaO6S B056154 Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate CAS No. 114549-95-0](/img/structure/B56154.png)

Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, also known as sodium ceftiofur, is a third-generation cephalosporin antibiotic used in veterinary medicine. It is used to treat bacterial infections in cattle, swine, and other animals, and is not approved for use in humans. Sodium ceftiofur is a broad-spectrum antibiotic that works by inhibiting bacterial cell wall synthesis.

Wirkmechanismus

Sodium ceftiofur works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan strands and ultimately leading to bacterial cell death.

Biochemical and physiological effects:

Sodium ceftiofur has been shown to have minimal adverse effects on animals when used at recommended doses. It is rapidly metabolized and excreted in the urine, with a half-life of approximately 2 hours in cattle and swine. However, at high doses, Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur can cause adverse effects, including diarrhea, vomiting, and injection site reactions.

Vorteile Und Einschränkungen Für Laborexperimente

Sodium ceftiofur is a useful tool in laboratory experiments for studying bacterial infections in animals. Its broad-spectrum activity and efficacy against resistant pathogens make it a valuable tool for researchers. However, its use is limited to veterinary medicine and is not approved for use in humans.

Zukünftige Richtungen

There are several areas of future research for Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur. These include:

1. Development of new formulations and delivery methods to improve efficacy and reduce adverse effects.

2. Investigation of the pharmacokinetics and pharmacodynamics of Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur in different animal species.

3. Study of the mechanisms of resistance to Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur and development of strategies to overcome resistance.

4. Investigation of the potential for Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur to be used in combination with other antibiotics to improve efficacy and reduce resistance.

5. Development of new antibiotics with improved activity and safety profiles for use in veterinary medicine.

In conclusion, Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur is a valuable tool in veterinary medicine for treating bacterial infections in animals. Its broad-spectrum activity and efficacy against resistant pathogens make it a valuable tool for researchers studying bacterial infections in animals. However, its use is limited to veterinary medicine and is not approved for use in humans. Further research is needed to improve its efficacy, reduce adverse effects, and develop new antibiotics with improved activity and safety profiles.

Synthesemethoden

Sodium ceftiofur is synthesized from 7-aminocephalosporanic acid (7-ACA) through a series of chemical reactions. The synthesis involves the conversion of 7-ACA to a cephalosporin intermediate, which is then converted to the final product, Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur. The synthesis method is complex and requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

Sodium ceftiofur has been extensively studied for its efficacy in treating bacterial infections in animals. It has been shown to be effective against a wide range of bacterial pathogens, including those that are resistant to other antibiotics. Sodium ceftiofur has also been studied for its pharmacokinetics, pharmacodynamics, and safety in animals.

Eigenschaften

CAS-Nummer |

114549-95-0 |

|---|---|

Produktname |

Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

Molekularformel |

C15H13N2NaO6S |

Molekulargewicht |

372.3 g/mol |

IUPAC-Name |

sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C15H14N2O6S.Na/c1-6(18)9-12(20)17-10(14(21)22)15(24-13(9)17)23-8-4-2-7(3-5-8)11(16)19;/h2-6,9,13,18H,1H3,(H2,16,19)(H,21,22);/q;+1/p-1/t6-,9+,13-;/m1./s1 |

InChI-Schlüssel |

BMIXQDXRXMBDCL-UDPKUUJNSA-M |

Isomerische SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)[O-])O.[Na+] |

SMILES |

CC(C1C2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)[O-])O.[Na+] |

Kanonische SMILES |

CC(C1C2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)[O-])O.[Na+] |

Synonyme |

(5R,6S)-3-(4-Carbamoylphenoxy)-6β-[(R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)

![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)

![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid](/img/structure/B56103.png)